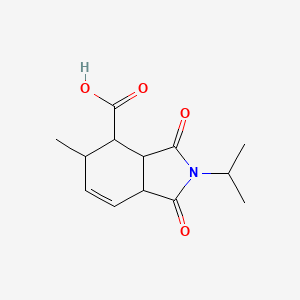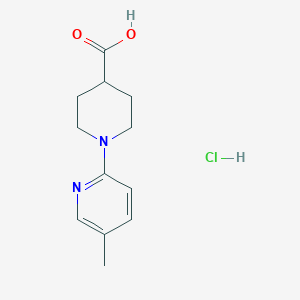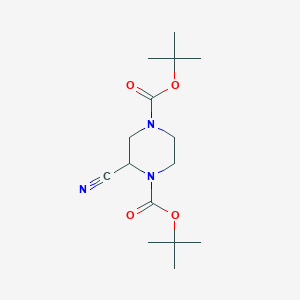
N-methoxy-N-methyl-2-(methylthio)nicotinamide
Descripción general
Descripción
“N-methoxy-N-methyl-2-(methylthio)nicotinamide” is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 . It is also known as Teicoplanin Impurity 16 .
Physical And Chemical Properties Analysis
The boiling point of “N-methoxy-N-methyl-2-(methylthio)nicotinamide” is predicted to be 357.0±25.0 °C and its density is predicted to be 1.17±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Corrosion Inhibition in Steel
N-methoxy-N-methyl-2-(methylthio)nicotinamide derivatives have been investigated for their corrosion inhibition properties in steel. A study by Chakravarthy, Mohana, and Kumar (2014) demonstrated that these compounds are effective in inhibiting corrosion in mild steel when exposed to hydrochloric acid. Their research showed that these inhibitors are mixed-type and obey the Langmuir isotherm model, highlighting their potential application in corrosion protection technologies (Chakravarthy, Mohana, & Kumar, 2014).
Enzyme Activity and Metabolic Regulation
N-methoxy-N-methyl-2-(methylthio)nicotinamide is related to nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and related compounds. This enzyme plays a role in various metabolic processes. A study by Kannt et al. (2018) explored small molecule inhibitors of NNMT, suggesting therapeutic applications in metabolic disorders such as obesity and type-2 diabetes (Kannt et al., 2018).
Cancer Research
Research by Ulanovskaya, Zuhl, and Cravatt (2013) indicated that NNMT, which is overexpressed in various human cancers, affects the methylation potential of cancer cells. This impact on methylation can lead to changes in the epigenetic state and tumorigenesis, providing insights into cancer development and potential treatment strategies (Ulanovskaya, Zuhl, & Cravatt, 2013).
Nutrient Metabolism
Hong et al. (2015) studied the role of Nicotinamide N-methyltransferase in regulating hepatic nutrient metabolism. Their findings suggest that the methylation of nicotinamide, facilitated by enzymes like NNMT, plays a critical role in metabolic pathways and could be key to understanding and treating metabolic diseases (Hong et al., 2015).
Propiedades
IUPAC Name |
N-methoxy-N-methyl-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11(13-2)9(12)7-5-4-6-10-8(7)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGKLOMNXEHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-2-(methylthio)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)




acetic Acid](/img/structure/B1419602.png)





![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)